molecular formula C5H8IN3 B7777598 2-Amino-1-methylpyrimidin-1-ium iodide

2-Amino-1-methylpyrimidin-1-ium iodide

Cat. No.: B7777598
M. Wt: 237.04 g/mol
InChI Key: MJDSVZURMSNDRR-UHFFFAOYSA-N
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Description

2-Amino-1-methylpyrimidin-1-ium iodide is a chemical compound with the molecular formula C5H8IN3 It is a pyrimidine derivative, characterized by the presence of an amino group and a methyl group attached to the pyrimidine ring, along with an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-methylpyrimidin-1-ium iodide typically involves the reaction of 2-amino-1-methylpyrimidine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired iodide salt. The general reaction can be represented as follows:

2-Amino-1-methylpyrimidine+Hydroiodic acid2-Amino-1-methylpyrimidin-1-ium iodide\text{2-Amino-1-methylpyrimidine} + \text{Hydroiodic acid} \rightarrow \text{this compound} 2-Amino-1-methylpyrimidine+Hydroiodic acid→2-Amino-1-methylpyrimidin-1-ium iodide

The reaction conditions, such as temperature and concentration of reactants, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methylpyrimidin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form 2-methylpyrimidine derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using halide salts under mild conditions.

Major Products Formed

    Oxidation: Formation of imine or nitrile derivatives.

    Reduction: Formation of 2-methylpyrimidine derivatives.

    Substitution: Formation of corresponding halide salts.

Scientific Research Applications

2-Amino-1-methylpyrimidin-1-ium iodide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-methylpyrimidin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyrimidine: Similar structure with a methyl group at the 4-position.

    2-Amino-6-methylpyrimidine: Similar structure with a methyl group at the 6-position.

    2-Amino-1-ethylpyrimidin-1-ium iodide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2-Amino-1-methylpyrimidin-1-ium iodide is unique due to the specific positioning of the amino and methyl groups on the pyrimidine ring, along with the presence of the iodide ion. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-methylpyrimidin-1-ium-2-amine;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.HI/c1-8-4-2-3-7-5(8)6;/h2-4,6H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDSVZURMSNDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CN=C1N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-methylpyrimidin-1-ium iodide
Reactant of Route 2
2-Amino-1-methylpyrimidin-1-ium iodide
Reactant of Route 3
2-Amino-1-methylpyrimidin-1-ium iodide
Reactant of Route 4
2-Amino-1-methylpyrimidin-1-ium iodide
Reactant of Route 5
2-Amino-1-methylpyrimidin-1-ium iodide
Reactant of Route 6
2-Amino-1-methylpyrimidin-1-ium iodide

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